Oligopeptide-6

Description

BenchChem offers high-quality Oligopeptide-6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oligopeptide-6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C85H143N29O21 |

|---|---|

Molecular Weight |

1907.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C85H143N29O21/c1-10-45(6)64(78(131)103-54(30-21-35-99-84(93)94)71(124)107-56(37-43(2)3)72(125)102-53(29-20-34-98-83(91)92)70(123)109-58(39-49-23-13-11-14-24-49)74(127)108-57(38-44(4)5)73(126)105-55(81(134)135)31-22-36-100-85(95)96)112-77(130)60(41-62(88)117)111-80(133)65(47(8)115)113-67(120)46(7)101-69(122)52(28-17-18-32-86)104-79(132)66(48(9)116)114-76(129)59(40-50-25-15-12-16-26-50)110-75(128)61(42-63(118)119)106-68(121)51(87)27-19-33-97-82(89)90/h11-16,23-26,43-48,51-61,64-66,115-116H,10,17-22,27-42,86-87H2,1-9H3,(H2,88,117)(H,101,122)(H,102,125)(H,103,131)(H,104,132)(H,105,126)(H,106,121)(H,107,124)(H,108,127)(H,109,123)(H,110,128)(H,111,133)(H,112,130)(H,113,120)(H,114,129)(H,118,119)(H,134,135)(H4,89,90,97)(H4,91,92,98)(H4,93,94,99)(H4,95,96,100)/t45-,46-,47+,48+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-,66-/m0/s1 |

InChI Key |

HQBMLYIEXUUJBR-ZXWXRNSZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Oligopeptide-6: A Technical Guide to Chemical Structure, Properties, and In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-6 is a designation used for at least two distinct peptide sequences, leading to significant ambiguity in scientific and commercial literature. This technical guide addresses this discrepancy by separately detailing the chemical structure, physicochemical properties, and biological activities of both a 15-amino acid peptide identified in chemical databases and a cosmetic-grade hexapeptide described as a biomimetic of Laminin-5. This document provides a comprehensive overview of its known mechanisms of action, particularly the cosmetic ingredient's role in modulating the dermal-epidermal junction. Furthermore, it supplies detailed, adaptable experimental protocols for the in vitro evaluation of such peptides on human dermal fibroblasts, complete with workflow visualizations, to aid researchers in designing and executing relevant studies.

Introduction: The Ambiguity of Oligopeptide-6

The term Oligopeptide-6 presents a notable challenge in peptide science due to its application to two different molecules. In chemical and biological research databases, it often refers to a specific 15-amino acid peptide. In contrast, within the cosmetics and dermatology sectors, Oligopeptide-6 is defined as a synthetic hexapeptide designed to mimic a functional fragment of Laminin-5, a key protein in the skin's basement membrane.[1][2] This guide will delineate the properties and functions of both entities to provide clarity for the research and development community.

Chemical Structure and Properties

Oligopeptide-6 (15-Amino Acid Sequence)

Referenced in chemical databases such as PubChem, this peptide has a well-defined structure and corresponding physicochemical properties.[3][4]

Table 1: Physicochemical Properties of Oligopeptide-6 (15-mer)

| Property | Value | Source |

|---|---|---|

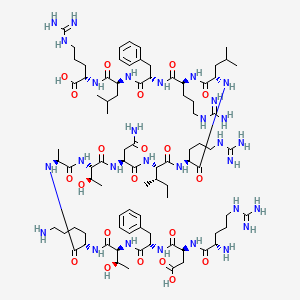

| Amino Acid Sequence | Arg-Asp-Phe-Thr-Lys-Ala-Thr-Asn-Ile-Arg-Leu-Arg-Phe-Leu-Arg | [3] |

| One-Letter Code | RDFTKATNIRLRFLR | |

| Molecular Formula | C₈₅H₁₄₃N₂₉O₂₁ | |

| Molecular Weight | 1907.2 g/mol | |

| Appearance | White powder | |

| Purity | >95% |

| Storage Temperature | -20°C to -15°C | |

Oligopeptide-6 (Cosmetic Grade Hexapeptide)

This version of Oligopeptide-6 is functionally described as a biomimetic of a sequence within Laminin-5. It is also known by the trade name Peptide Vinci 01™. The exact amino acid sequence is not publicly disclosed and is considered proprietary. However, based on its description as a hexapeptide, its general properties can be estimated. It is defined by the International Nomenclature of Cosmetic Ingredients (INCI) as a synthetic peptide consisting of Alanine, Arginine, Asparagine, Aspartic Acid, Isoleucine, Leucine, Lysine, Phenylalanine, and Threonine.

Table 2: General Properties of Oligopeptide-6 (Hexapeptide)

| Property | Description | Source |

|---|---|---|

| Definition | A synthetic hexapeptide (6 amino acids) | |

| Function | Skin Conditioning Agent | |

| Biological Target | Laminin-5, Integrins | |

| Origin | Synthetic |

| Solubility | Typically water-soluble | [General Peptide Property] |

Mechanism of Action (Cosmetic Grade Hexapeptide)

The primary biological role of the cosmetic-grade Oligopeptide-6 is to support the integrity and function of the dermal-epidermal junction (DEJ). The DEJ is a complex basement membrane structure that anchors the epidermis to the dermis, and its degradation is a hallmark of skin aging.

Oligopeptide-6 functions by mimicking a key sequence of Laminin-5, a crucial anchoring filament within the DEJ. Its proposed mechanism involves:

-

Interaction with Cell Surface Receptors: The peptide binds to integrins, which are transmembrane receptors on the surface of keratinocytes. This interaction mimics the natural binding of Laminin-5.

-

Stimulation of Gene Expression: This binding is believed to trigger intracellular signaling cascades that upregulate the gene expression of integrins and essential extracellular matrix (ECM) proteins.

-

Enhanced Synthesis of DEJ Components: The peptide specifically boosts the production of Laminin-5, reinforcing the structure of the basement membrane.

-

Improved Cellular Adhesion and Regeneration: By strengthening the DEJ and promoting ECM protein synthesis, the peptide improves the adhesion of epidermal cells to the dermis and supports overall skin regenerative processes.

dot digraph "Oligopeptide_6_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.6,4", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Oligo6 [label="Oligopeptide-6\n(Laminin-5 Mimetic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrin [label="Integrin Receptor\n(on Keratinocyte)", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling [label="Intracellular\nSignaling Cascade", fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExp [label="Upregulation of\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Laminin5 [label="Laminin-5\nSynthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ECM [label="Other ECM Proteins\n(e.g., Collagen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DEJ [label="Strengthened\nDermal-Epidermal\nJunction (DEJ)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Adhesion [label="Improved Cell\nAdhesion & Migration", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Oligo6 -> Integrin [label="Binds", color="#202124", fontcolor="#202124", fontsize=8]; Integrin -> Signaling [label="Activates", color="#202124", fontcolor="#202124", fontsize=8]; Signaling -> GeneExp [color="#202124"]; GeneExp -> Laminin5 [color="#202124"]; GeneExp -> ECM [color="#202124"]; Laminin5 -> DEJ [color="#202124"]; ECM -> DEJ [color="#202124"]; DEJ -> Adhesion [color="#202124"]; } digraph "Oligopeptide_6_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.6,4", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5]; Oligo6 [label="Oligopeptide-6\n(Laminin-5 Mimetic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrin [label="Integrin Receptor\n(on Keratinocyte)", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling [label="Intracellular\nSignaling Cascade", fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExp [label="Upregulation of\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Laminin5 [label="Laminin-5\nSynthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ECM [label="Other ECM Proteins\n(e.g., Collagen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DEJ [label="Strengthened\nDermal-Epidermal\nJunction (DEJ)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Adhesion [label="Improved Cell\nAdhesion & Migration", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Oligo6 -> Integrin [label="Binds", color="#202124", fontcolor="#202124", fontsize=8]; Integrin -> Signaling [label="Activates", color="#202124", fontcolor="#202124", fontsize=8]; Signaling -> GeneExp [color="#202124"]; GeneExp -> Laminin5 [color="#202124"]; GeneExp -> ECM [color="#202124"]; Laminin5 -> DEJ [color="#202124"]; ECM -> DEJ [color="#202124"]; DEJ -> Adhesion [color="#202124"]; } Caption: Proposed signaling pathway of cosmetic-grade Oligopeptide-6.

Experimental Protocols for In Vitro Evaluation

The following protocols are detailed methodologies for assessing the biological activity of peptides like Oligopeptide-6 on primary human dermal fibroblasts (HDFs).

Protocol 1: Cell Culture and Peptide Treatment

This protocol outlines the foundational steps for culturing HDFs and preparing them for treatment with test peptides.

Methodology:

-

Cell Seeding: Culture primary HDFs in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO₂. Seed cells into appropriate well plates (e.g., 6-well for RNA extraction, 96-well for viability assays) at a density of 5,000-10,000 cells/cm².

-

Adhesion: Allow cells to adhere and grow for 24 hours until they reach approximately 70-80% confluency.

-

Starvation (Optional): To reduce the influence of growth factors in serum, replace the growth medium with a low-serum (e.g., 1% FBS) or serum-free medium for 12-24 hours prior to treatment.

-

Peptide Preparation: Prepare a stock solution of Oligopeptide-6 in sterile, nuclease-free water or PBS. Serially dilute the stock solution in the appropriate culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 50 µM).

-

Cell Treatment: Remove the starvation medium from the cells and add the medium containing the different concentrations of Oligopeptide-6. Include an untreated medium-only control.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) before proceeding with specific downstream assays.

dot digraph "Cell_Culture_Workflow" { graph [rankdir="LR", size="7.6,3", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#202124"];

// Nodes Seed [label="Seed HDFs in\nMulti-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adhere [label="Incubate 24h\n(Cell Adhesion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Starve [label="Serum Starvation\n(Optional, 12-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with\nOligopeptide-6", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate\n(24-72h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assay [label="Proceed to\nDownstream Assay", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Seed -> Adhere; Adhere -> Starve; Starve -> Treat; Treat -> Incubate; Incubate -> Assay; } digraph "Cell_Culture_Workflow" { graph [rankdir="LR", size="7.6,3", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#202124"]; Seed [label="Seed HDFs in\nMulti-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adhere [label="Incubate 24h\n(Cell Adhesion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Starve [label="Serum Starvation\n(Optional, 12-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with\nOligopeptide-6", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate\n(24-72h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assay [label="Proceed to\nDownstream Assay", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Seed -> Adhere; Adhere -> Starve; Starve -> Treat; Incubate -> Assay; } Caption: General workflow for fibroblast culture and peptide treatment.

Protocol 2: Quantification of ECM Gene Expression by RT-qPCR

This protocol measures changes in the expression of genes encoding key ECM proteins, such as Collagen Type I (COL1A1) and Laminin-5 subunits (e.g., LAMA3, LAMB3, LAMC2), in response to peptide treatment.

Methodology:

-

Cell Treatment: Culture and treat HDFs in 6-well plates as described in Protocol 4.1 for 24 hours.

-

RNA Extraction: After incubation, wash cells with cold PBS and lyse them directly in the well using a lysis buffer (e.g., from an RNeasy Mini Kit). Homogenize the lysate.

-

RNA Purification: Extract total RNA from the lysate according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

-

Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., COL1A1, LAMA3) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or probe-based).

-

Perform the qPCR reaction in a thermal cycler using a standard program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).

-

-

Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene in treated samples relative to the untreated control.

dot digraph "RT_qPCR_Workflow" { graph [rankdir="TB", size="7.6,6", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#202124"];

// Nodes Treat [label="Treat HDFs with\nOligopeptide-6 (24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Total RNA Extraction\n(Lysis & Purification)", fillcolor="#FBBC05", fontcolor="#202124"]; cDNA [label="cDNA Synthesis\n(Reverse Transcription)", fillcolor="#34A853", fontcolor="#FFFFFF"]; qPCR [label="Quantitative PCR\n(qPCR Amplification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(ΔΔCt Method)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Treat -> Extract; Extract -> cDNA; cDNA -> qPCR; qPCR -> Analysis; } digraph "RT_qPCR_Workflow" { graph [rankdir="TB", size="7.6,6", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#202124"]; Treat [label="Treat HDFs with\nOligopeptide-6 (24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Total RNA Extraction\n(Lysis & Purification)", fillcolor="#FBBC05", fontcolor="#202124"]; cDNA [label="cDNA Synthesis\n(Reverse Transcription)", fillcolor="#34A853", fontcolor="#FFFFFF"]; qPCR [label="Quantitative PCR\n(qPCR Amplification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(ΔΔCt Method)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Treat -> Extract; Extract -> cDNA; cDNA -> qPCR; qPCR -> Analysis; } Caption: Workflow for analyzing gene expression via RT-qPCR.

Protocol 3: Quantification of Protein Synthesis by In-Cell ELISA

This protocol provides a method for quantifying the total amount of a target protein (e.g., Laminin-5) produced by cells following peptide treatment.

Methodology:

-

Cell Culture: Seed and treat HDFs in 96-well plates as described in Protocol 4.1 for 48-72 hours.

-

Fixation: Remove the culture medium and wash the cells gently with PBS. Fix the cells by adding 150 µL of 4% paraformaldehyde in PBS to each well and incubating for 20 minutes at room temperature.

-

Permeabilization: Wash the wells twice with wash buffer (PBS with 0.1% Triton X-100). Permeabilize the cells by adding 200 µL of permeabilization buffer (PBS with 0.5% Triton X-100) and incubating for 20 minutes.

-

Blocking: Wash the wells twice. Block non-specific antibody binding by adding 200 µL of blocking buffer (e.g., PBS with 5% BSA) and incubating for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Remove blocking buffer and add 100 µL of the primary antibody (e.g., anti-Laminin-5 antibody) diluted in antibody dilution buffer (e.g., PBS with 1% BSA). Incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells three times. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in antibody dilution buffer. Incubate for 1.5 hours at room temperature in the dark.

-

Detection: Wash the wells five times. Add 100 µL of TMB substrate solution and incubate until a blue color develops (typically 15-30 minutes).

-

Quantification: Stop the reaction by adding 100 µL of stop solution (e.g., 1N H₂SO₄). Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of target protein.

dot digraph "In_Cell_ELISA_Workflow" { graph [rankdir="TB", size="7.6,8", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#202124"];

// Nodes Treat [label="Treat HDFs in\n96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FixPerm [label="Fixation (PFA) &\nPermeabilization (Triton)", fillcolor="#FBBC05", fontcolor="#202124"]; Block [label="Blocking\n(e.g., BSA)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody\nIncubation (e.g., anti-Laminin-5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SecondaryAb [label="HRP-Conjugated\nSecondary Antibody", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect [label="Substrate Addition\n& Color Development", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance\n(450 nm)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Treat -> FixPerm; FixPerm -> Block; Block -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detect; Detect -> Read; } digraph "In_Cell_ELISA_Workflow" { graph [rankdir="TB", size="7.6,8", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#202124"]; Treat [label="Treat HDFs in\n96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FixPerm [label="Fixation (PFA) &\nPermeabilization (Triton)", fillcolor="#FBBC05", fontcolor="#202124"]; Block [label="Blocking\n(e.g., BSA)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody\nIncubation (e.g., anti-Laminin-5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SecondaryAb [label="HRP-Conjugated\nSecondary Antibody", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect [label="Substrate Addition\n& Color Development", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance\n(450 nm)", fillcolor="#202124", fontcolor="#FFFFFF"]; Treat -> FixPerm; FixPerm -> Block; Block -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detect; Detect -> Read; } Caption: Workflow for quantifying protein levels via In-Cell ELISA.

Conclusion

Oligopeptide-6 is a term that requires careful contextual differentiation. For the biochemist or drug developer referencing chemical libraries, it is a 15-residue peptide with a defined sequence and molecular weight. For the cosmetic scientist, it is a functional hexapeptide that acts as a Laminin-5 mimetic to bolster the dermal-epidermal junction. This guide provides the distinct properties for both and offers robust, detailed protocols that can be adapted to quantify the bioactivity of the cosmetic-grade peptide, thereby enabling researchers to rigorously evaluate its potential in skin repair and anti-aging applications. Clear identification of the specific peptide being studied is critical for reproducible and accurate scientific investigation.

References

The Role of Oligopeptide-6 in Extracellular Matrix Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oligopeptide-6, a synthetic hexapeptide, has emerged as a promising agent in the field of dermatology and tissue regeneration, primarily due to its purported role in stimulating the synthesis of extracellular matrix (ECM) components. As a biomimetic peptide, it is designed to mimic a sequence of Laminin-5, a key protein in the dermal-epidermal junction (DEJ). This guide provides an in-depth technical overview of the core mechanisms, experimental validation, and signaling pathways associated with Oligopeptide-6's influence on ECM synthesis, catering to researchers, scientists, and drug development professionals. While direct, peer-reviewed quantitative data on Oligopeptide-6 remains limited in the public domain, this document synthesizes available information and draws parallels from studies on related peptides and pathways to provide a comprehensive understanding.

Introduction to Oligopeptide-6 and the Extracellular Matrix

The extracellular matrix is a complex and dynamic network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. Key components of the skin's ECM include collagen, elastin, and glycoproteins like fibronectin and laminin. The integrity and composition of the ECM are crucial for maintaining skin's firmness, elasticity, and overall health. With aging and environmental damage, the synthesis of these components declines, leading to visible signs of aging such as wrinkles and loss of elasticity.

Oligopeptide-6, also known as Hexapeptide-6, is a synthetically created peptide fragment.[1] It is designed to be a biomimetic of a specific sequence within Laminin-5, an essential anchoring filament of the basement membrane that ensures the connection between the epidermis and the dermis.[2] By mimicking this natural protein fragment, Oligopeptide-6 is proposed to act as a cellular messenger, stimulating skin cells to regenerate and boost the production of crucial ECM proteins.[3]

Mechanism of Action: Stimulating the Building Blocks of the Skin

The primary proposed mechanism of action for Oligopeptide-6 revolves around its ability to interact with cell surface receptors, thereby initiating intracellular signaling cascades that upregulate the synthesis of ECM proteins.

Reinforcing the Dermal-Epidermal Junction

Oligopeptide-6 is believed to enhance the integrity of the DEJ by promoting the synthesis of Laminin-5 and stimulating the expression of integrins, which are transmembrane receptors that facilitate cell-matrix adhesion.[2] A stronger DEJ leads to improved communication and cohesion between the epidermal and dermal layers, contributing to healthier and more resilient skin.

Boosting Collagen and Elastin Synthesis

Enhancing Overall ECM Protein Synthesis

Beyond collagen and elastin, Oligopeptide-6 is suggested to have a broader impact on the synthesis of various ECM proteins, contributing to a more robust and youthful skin matrix. This includes proteins like fibronectin, which plays a vital role in cell adhesion, migration, and wound healing.

Quantitative Data on Peptide-Induced ECM Synthesis

While direct quantitative data for Oligopeptide-6 from peer-reviewed publications is limited, the following tables summarize findings from studies on other peptides with similar claimed mechanisms of action (e.g., collagen peptides, laminin-mimetic peptides) to provide a reference for the potential efficacy.

Table 1: In Vitro Gene Expression Analysis of ECM Components in Human Dermal Fibroblasts Treated with Collagen Peptides

| Gene | Treatment Concentration | Fold Increase in Gene Expression (vs. Control) | Reference Study |

| COL1A1 (Collagen Type I) | 0.01% Collagen Peptides | 2.08 ± 0.08 | |

| 1% Collagen Peptides | 1.61 ± 0.08 | ||

| ELN (Elastin) | 0.01% Collagen Peptides | 1.52 ± 0.07 | |

| 1% Collagen Peptides | 1.83 ± 0.07 | ||

| VCAN (Versican) | 0.01% Collagen Peptides | 1.58 ± 0.06 | |

| 1% Collagen Peptides | 1.76 ± 0.07 |

Table 2: Clinical Study on the Efficacy of an Oligopeptide-Containing Cream on Facial Wrinkles

| Parameter | Treatment Duration | Percentage Improvement (vs. Baseline) | p-value | Reference Study |

| Average Number and Width of Wrinkles (Sew) | 60 days | 11.7% | < 0.05 | |

| Cyclic Average Roughness (cR3) | 60 days | 12.2% | < 0.005 |

Note: The data in Table 1 is from a study on general collagen peptides, and the data in Table 2 is from a study on Oligopeptide-20. This information is provided as a proxy for the potential effects of peptides on ECM synthesis and skin appearance, as direct data for Oligopeptide-6 is not available in the cited literature.

Signaling Pathways in Oligopeptide-6-Mediated ECM Synthesis

The signaling pathways initiated by Oligopeptide-6 are thought to be complex, involving interactions with cell surface receptors and the activation of downstream kinases. Based on its proposed mechanism as a Laminin-5 mimetic and its interaction with integrins, two key pathways are likely involved: the Integrin/Focal Adhesion Kinase (FAK) pathway and the Transforming Growth Factor-beta (TGF-β) pathway.

Integrin-Mediated Signaling

As a Laminin-5 mimetic, Oligopeptide-6 likely binds to integrin receptors, particularly α6β4, which is a known receptor for Laminin-5. This binding can trigger a signaling cascade that promotes cell adhesion, proliferation, and ECM synthesis.

Potential Crosstalk with the TGF-β Pathway

The TGF-β signaling pathway is a master regulator of fibroblast activity and ECM production. It is plausible that the signaling initiated by Oligopeptide-6 could converge with or activate the TGF-β pathway, leading to a more robust and sustained stimulation of ECM synthesis.

Experimental Protocols for Assessing Oligopeptide-6 Efficacy

To rigorously evaluate the effects of Oligopeptide-6 on ECM synthesis, a combination of in vitro assays is recommended. The following are detailed methodologies for key experiments.

Quantification of Collagen Synthesis using Sirius Red Staining

This colorimetric assay is used to quantify the total collagen content in cell cultures.

-

Materials:

-

Human dermal fibroblasts (HDFs)

-

Cell culture medium and supplements

-

Oligopeptide-6

-

Sirius Red/Fast Green Collagen Staining Kit (or individual reagents: Sirius Red, Fast Green FCF, 0.1M HCl, 0.1M NaOH)

-

Microplate reader

-

-

Procedure:

-

Seed HDFs in a 24-well plate and culture until confluent.

-

Treat the cells with varying concentrations of Oligopeptide-6 in a serum-free medium for 24-48 hours. Include a vehicle control and a positive control (e.g., TGF-β1).

-

After incubation, remove the medium and wash the cells with PBS.

-

Fix the cells with a cold solution of 95% ethanol and 5% glacial acetic acid for 10 minutes at room temperature.

-

Remove the fixative and add the Sirius Red/Fast Green dye solution to the fixed cell layer for 30 minutes at room temperature.

-

Remove the dye solution and wash the cell layer with PBS to remove unbound dye.

-

Add an extraction solution (e.g., 0.1 M NaOH) to elute the bound dye.

-

Measure the optical density at 540 nm (for Sirius Red bound to collagen) and 605 nm (for Fast Green bound to non-collagenous proteins) using a microplate reader.

-

Calculate the amount of collagen and non-collagenous protein based on a standard curve.

-

Gene Expression Analysis of ECM Components by RT-qPCR

This technique measures the mRNA levels of genes encoding for key ECM proteins.

-

Materials:

-

HDFs and culture reagents

-

Oligopeptide-6

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for COL1A1, ELN, FN1, and a housekeeping gene (e.g., GAPDH)

-

qPCR master mix and instrument

-

-

Procedure:

-

Culture HDFs and treat with Oligopeptide-6 as described in the Sirius Red protocol.

-

After the treatment period, lyse the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using specific primers for the target genes and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

-

Quantification of Soluble Elastin using ELISA

This immunoassay is used to measure the amount of soluble elastin (tropoelastin) secreted into the cell culture medium.

-

Materials:

-

HDFs and culture reagents

-

Oligopeptide-6

-

Human Soluble Elastin ELISA kit

-

Microplate reader

-

-

Procedure:

-

Culture HDFs and treat with Oligopeptide-6 as previously described.

-

Collect the cell culture medium at the end of the treatment period.

-

Centrifuge the medium to remove any cell debris.

-

Perform the ELISA according to the manufacturer's instructions, which typically involves:

-

Adding standards and samples to a pre-coated microplate.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Stopping the reaction and measuring the absorbance.

-

-

Calculate the concentration of soluble elastin in the samples based on the standard curve.

-

Immunofluorescence Staining for Laminin-5 and Integrin Expression

This technique allows for the visualization and localization of specific proteins within the cells.

-

Materials:

-

Human keratinocytes or fibroblasts grown on coverslips

-

Oligopeptide-6

-

Paraformaldehyde for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., BSA in PBS)

-

Primary antibodies against Laminin-5 and integrin subunits (e.g., α6, β4)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

-

Procedure:

-

Culture cells on coverslips and treat with Oligopeptide-6.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Conclusion and Future Directions

Oligopeptide-6 holds significant promise as a bioactive ingredient for stimulating ECM synthesis and combating the signs of skin aging. Its proposed mechanism as a Laminin-5 mimetic, leading to the upregulation of key structural proteins, is biologically plausible. However, there is a clear need for more rigorous, peer-reviewed scientific studies to provide direct quantitative evidence of its efficacy and to fully elucidate the specific signaling pathways involved. Future research should focus on:

-

Quantitative in vitro studies: Measuring the dose-dependent effects of Oligopeptide-6 on the gene and protein expression of collagen, elastin, fibronectin, and laminin-5 in human dermal fibroblasts and keratinocytes.

-

Signaling pathway analysis: Utilizing techniques such as Western blotting and kinase assays to confirm the activation of specific signaling molecules (e.g., FAK, Akt, Smads) in response to Oligopeptide-6 treatment.

-

Clinical trials: Conducting well-controlled, double-blind, placebo-controlled clinical studies to evaluate the in vivo efficacy of Oligopeptide-6 in improving skin elasticity, reducing wrinkles, and enhancing overall skin health.

By addressing these research gaps, the scientific community can provide a more definitive understanding of the role of Oligopeptide-6 in ECM synthesis and its potential as a therapeutic and cosmetic agent.

References

Oligopeptide-6 and Integrin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is based on the available information regarding Oligopeptide-6, which is primarily found in cosmetic and commercial literature. While this peptide is described as a biomimetic of a Laminin-5 sequence and is purported to interact with integrin signaling pathways, there is a notable absence of peer-reviewed scientific studies providing direct quantitative data and detailed molecular mechanisms for Oligopeptide-6 itself. Therefore, this guide extrapolates potential mechanisms based on the established roles of Laminin-5 and other Laminin-derived peptides in integrin signaling. The experimental protocols provided are standard methods for investigating peptide-integrin interactions and are intended as a guide for potential research directions.

Introduction

Oligopeptide-6, with the amino acid sequence Arg-Asp-Phe-Thr-Lys-Ala-Thr-Asn-Ile-Arg-Leu-Arg-Phe-Leu-Arg (RDFTKATNIRLRFLR), is a synthetic peptide designed to mimic a functional sequence of Laminin-5.[1][2][3] Laminin-5, a crucial component of the basement membrane, plays a significant role in cell adhesion, migration, and tissue organization primarily through its interaction with various integrin receptors.[4] Integrins are heterodimeric transmembrane receptors that, upon ligand binding, initiate intracellular signaling cascades influencing cell behavior.[5]

This guide provides a technical overview of the potential interactions between Oligopeptide-6 and integrin signaling pathways, drawing parallels from the known functions of Laminin-5. It includes hypothesized signaling pathways, quantitative data from related peptides, and detailed experimental protocols to facilitate further research into the specific effects of Oligopeptide-6.

Putative Mechanism of Action of Oligopeptide-6

Oligopeptide-6 is proposed to function as a Laminin-5 mimetic, thereby influencing cellular functions by interacting with integrins. Laminin-5 is known to bind to several integrins, including α3β1 and α6β4, which are critical for the formation and maintenance of the dermal-epidermal junction. The binding of Laminin-5 to these integrins can trigger "outside-in" signaling, leading to the activation of various intracellular pathways that regulate cell adhesion, migration, proliferation, and gene expression.

Based on its claimed function, Oligopeptide-6 may promote the expression of integrin genes and enhance the synthesis of extracellular matrix (ECM) proteins, thereby strengthening the integrity of the cellular microenvironment.

Quantitative Data (Hypothetical and from Related Peptides)

Direct quantitative data for the binding of Oligopeptide-6 to specific integrins is not available in peer-reviewed literature. The following table presents data for other peptides that interact with integrins, which can serve as a reference for designing experiments to characterize Oligopeptide-6.

| Peptide/Ligand | Integrin Subtype | Binding Affinity (Kd/IC50) | Experimental Method | Reference |

| RGD Peptides (linear) | αvβ3 | 89 nM (Kd) | Solid-phase binding assay | |

| RGD Peptides (cyclic) | αvβ3 | Generally higher affinity than linear | Competitive binding assays | |

| HYD1 (Laminin-5 mimetic) | α6β1, α3β1 | Not specified | Co-immunoprecipitation | |

| Laminin-derived peptide (A5G81) | α3β1, α6β1 | Not specified | Cell adhesion inhibition assay |

Signaling Pathways

The interaction of Laminin-5 with integrins activates several downstream signaling pathways. It is hypothesized that Oligopeptide-6 could modulate similar pathways.

Focal Adhesion Kinase (FAK) Pathway

Integrin clustering upon ligand binding leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine 397 (Y397). This creates a binding site for Src family kinases, leading to further phosphorylation and full activation of FAK. Activated FAK can then phosphorylate other downstream targets, such as paxillin and p130Cas, which are involved in the regulation of cell adhesion and migration.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The activation of FAK and Src can also lead to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway. This pathway is a critical regulator of gene expression, cell proliferation, and differentiation.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of Oligopeptide-6 on integrin signaling.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of Oligopeptide-6 on the collective migration of a cell monolayer.

Materials:

-

Cells of interest (e.g., keratinocytes, fibroblasts)

-

Complete cell culture medium

-

Serum-free medium

-

Oligopeptide-6 stock solution

-

6-well or 12-well tissue culture plates

-

200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well plate and grow to 90-100% confluency.

-

Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with serum-free medium containing different concentrations of Oligopeptide-6 (and a vehicle control).

-

Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

-

Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure to determine the effect of Oligopeptide-6 on cell migration.

Western Blot for FAK and ERK Phosphorylation

This protocol details the detection of phosphorylated FAK and ERK as markers of integrin signaling activation.

Materials:

-

Cells treated with Oligopeptide-6 and controls

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-FAK Y397, anti-total FAK, anti-p-ERK1/2, anti-total ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Lyse the treated cells with ice-cold RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature protein samples in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total FAK or ERK as a loading control.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein.

Quantitative Real-Time PCR (qRT-PCR) for Integrin Gene Expression

This protocol is to quantify changes in the mRNA levels of specific integrin subunits following treatment with Oligopeptide-6.

Materials:

-

Cells treated with Oligopeptide-6 and controls

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix with SYBR Green

-

Primers for target integrin genes (e.g., ITGA3, ITGB1) and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

Extract total RNA from treated cells.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA.

-

Set up qRT-PCR reactions with primers for target and housekeeping genes.

-

Run the qRT-PCR program on a thermal cycler.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

Oligopeptide-6 presents an interesting candidate for modulating cell behavior through its potential interaction with integrin signaling pathways. As a purported mimetic of Laminin-5, it may influence cell adhesion, migration, and ECM production. However, rigorous scientific investigation is required to validate these claims and to elucidate the precise molecular mechanisms. The experimental protocols and hypothesized signaling pathways presented in this guide provide a framework for researchers to systematically investigate the biological activity of Oligopeptide-6 and its potential applications in fields such as tissue engineering and regenerative medicine. Future studies should focus on obtaining quantitative binding data, identifying the specific integrin receptors involved, and mapping the downstream signaling cascades to fully understand the therapeutic and research potential of this oligopeptide.

References

- 1. Oligopeptide-6 | C85H143N29O21 | CID 87718629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Laminin‐5 (laminin‐332): Unique biological activity and role in tumor growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrin - Wikipedia [en.wikipedia.org]

Oligopeptide-6: A Deep Dive into its Function at the Dermal-Epidermal Junction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dermal-epidermal junction (DEJ) is a specialized basement membrane zone that provides structural integrity to the skin and facilitates communication between the epidermis and the dermis. The age-related decline in the structural and functional integrity of the DEJ is a key contributor to the visible signs of skin aging, including wrinkles and loss of firmness. Oligopeptide-6, a biomimetic peptide that mimics a sequence of Laminin-5, has emerged as a promising active ingredient to counteract these changes. This technical guide provides a comprehensive overview of the function of Oligopeptide-6 at the DEJ, its mechanism of action, and its effects on key structural proteins. Detailed experimental protocols for evaluating its efficacy and diagrams of the implicated signaling pathways are also presented to support further research and development in this area.

Introduction to the Dermal-Epidermal Junction (DEJ)

The DEJ is a complex, undulating structure that anchors the epidermis to the dermis. It is composed of a network of extracellular matrix (ECM) proteins, primarily Laminins, Collagen IV, and Collagen VII. This intricate architecture is crucial for:

-

Adhesion: Providing strong adhesion between the epidermal and dermal layers, preventing slippage and blistering.

-

Mechanical Support: Maintaining the skin's structural integrity and resilience.

-

Signaling: Regulating cellular processes such as proliferation, differentiation, and migration of keratinocytes and fibroblasts.

With intrinsic and extrinsic aging, the DEJ flattens, and the expression of key structural proteins like Laminin-5 and Collagen IV decreases. This leads to a weakened connection between the epidermis and dermis, contributing to the formation of wrinkles and reduced skin elasticity.

Oligopeptide-6: A Laminin-5 Mimetic Peptide

Oligopeptide-6 is a synthetic peptide designed to mimic a functional sequence of the alpha-3 chain of Laminin-5.[1][2] Laminin-5 is a critical component of the anchoring filaments of the DEJ, playing a pivotal role in cell adhesion and migration.[1][2] By mimicking the action of Laminin-5, Oligopeptide-6 can interact with cellular receptors to stimulate the synthesis of essential DEJ proteins and restore its structural integrity.[1]

Mechanism of Action

The primary mechanism of action of Oligopeptide-6 involves its interaction with integrin receptors on the surface of keratinocytes and fibroblasts. This interaction triggers a cascade of intracellular signaling events that lead to:

-

Enhanced Cell Adhesion and Migration: By binding to integrins, Oligopeptide-6 promotes the adhesion of epidermal cells to the basement membrane, strengthening the DEJ. It also stimulates cell migration, a crucial process in skin repair and regeneration.

-

Increased Synthesis of DEJ Proteins: The signaling cascade initiated by Oligopeptide-6 upregulates the gene expression and protein synthesis of key ECM components, most notably Laminin-5 and Collagen IV. This helps to replenish the age-depleted protein content of the DEJ, improving its structure and function.

Signaling Pathway

The binding of Oligopeptide-6, acting as a Laminin-5 mimetic, to integrin receptors (primarily α3β1 and α6β4) on keratinocytes initiates a signaling cascade that involves the activation of Focal Adhesion Kinase (FAK). This pathway is crucial for regulating cell adhesion, migration, and gene expression.

Quantitative Data on Efficacy

Table 1: In-Vivo Efficacy of a Line-Targeting Peptide Serum (Illustrative Data)

| Parameter | Time Point | Percentage of Subjects Showing Improvement | Median Improvement (%) |

| Fine Lines | 15 minutes | 97% | - |

| 12 weeks | 100% | 50% | |

| Wrinkles | 15 minutes | 45% | - |

| 12 weeks | 67% | 20% | |

| Visual Texture | 12 weeks | 97% | 33% |

| Radiance | 12 weeks | 94% | 33% |

| Overall Appearance | 12 weeks | 100% | 25% |

Table 2: In-Vivo Wrinkle Reduction with a Novel Peptide (Illustrative Data)

| Wrinkle Parameter | Duration of Use | Percentage Reduction |

| Overall Size | 6 weeks | 31.5% |

| Depth | 6 weeks | 30.1% |

| Maximum Depth | 6 weeks | 27.9% |

Experimental Protocols

To facilitate further research into the efficacy of Oligopeptide-6, detailed methodologies for key experiments are provided below.

In-Vitro Assessment of Cell Migration: Scratch Assay

This protocol is designed to evaluate the effect of Oligopeptide-6 on the migratory capacity of human keratinocytes.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture: Culture primary human epidermal keratinocytes in appropriate media until they reach 90-100% confluence in 6-well plates.

-

Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.

-

Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh culture medium containing either the vehicle control or varying concentrations of Oligopeptide-6 (e.g., 1, 5, 10 µg/mL) to the respective wells.

-

Imaging: Immediately capture images of the scratch in each well using a phase-contrast microscope. These will serve as the 0-hour time point.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

-

Final Imaging: After 24 hours, capture images of the same areas of the scratches.

-

Analysis: Measure the width of the scratch at multiple points for both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure to determine the rate of cell migration.

Quantification of Laminin-5 and Collagen IV Expression

This section outlines protocols for quantifying the expression of key DEJ proteins at both the gene and protein levels.

5.2.1. Gene Expression Analysis via Real-Time Quantitative PCR (RT-qPCR)

-

Cell Culture and Treatment: Culture human dermal fibroblasts or keratinocytes in 6-well plates. Once they reach approximately 80% confluence, treat the cells with Oligopeptide-6 (e.g., 10 µg/mL) or a vehicle control for 24-48 hours.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a real-time PCR system with specific primers for the genes encoding Laminin-5 (LAMA3, LAMB3, LAMC2) and Collagen IV (COL4A1, COL4A2), and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

5.2.2. Protein Expression Analysis via Enzyme-Linked Immunosorbent Assay (ELISA)

-

Cell Culture and Treatment: Culture human dermal fibroblasts in 24-well plates and treat with Oligopeptide-6 as described for RT-qPCR.

-

Sample Collection: Collect the cell culture supernatant (for secreted proteins) and/or prepare cell lysates.

-

ELISA: Use commercially available ELISA kits for human Laminin-5 and Collagen IV to quantify the protein concentrations in the collected samples according to the manufacturer's protocols.

-

Data Analysis: Generate a standard curve and determine the concentration of the target proteins in the samples. Normalize the results to the total protein concentration of the cell lysates.

Visualization of DEJ Proteins in Human Skin Explants via Immunofluorescence

This protocol allows for the qualitative and semi-quantitative assessment of Laminin-5 and Collagen IV deposition in a more physiologically relevant model.

Workflow Diagram:

Detailed Methodology:

-

Explant Preparation: Obtain fresh human skin explants from cosmetic surgeries. Culture them at the air-liquid interface on culture inserts.

-

Topical Application: Topically apply a formulation containing Oligopeptide-6 or a placebo formulation to the epidermal surface of the explants daily for a predetermined period (e.g., 7 days).

-

Tissue Processing: At the end of the treatment period, harvest the explants, fix them in 10% neutral buffered formalin, and embed them in paraffin.

-

Sectioning: Cut 5 µm thick sections and mount them on slides.

-

Immunofluorescence Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval.

-

Block non-specific binding sites.

-

Incubate with primary antibodies against Laminin-5 and Collagen IV overnight at 4°C.

-

Wash and incubate with corresponding fluorescently-labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis: Visualize the stained sections using a fluorescence microscope. The intensity and continuity of the fluorescence at the DEJ can be semi-quantitatively analyzed using image analysis software.

Conclusion

Oligopeptide-6 represents a targeted and effective approach to combat the age-related degradation of the dermal-epidermal junction. By mimicking the function of Laminin-5, it effectively stimulates the synthesis of key structural proteins, enhances cell adhesion, and promotes skin regeneration. The experimental protocols detailed in this guide provide a framework for the robust evaluation of Oligopeptide-6 and other similar active ingredients, paving the way for the development of next-generation anti-aging cosmeceuticals. Further clinical studies with specific quantitative endpoints for Oligopeptide-6 are warranted to fully elucidate its in-vivo efficacy.

References

An In-depth Technical Guide to the Cellular Interaction and Localization of Oligopeptide-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-6 is a synthetic, biomimetic peptide that emulates a functional sequence of Laminin-5, a crucial protein in the dermal-epidermal junction (DEJ). Its primary mechanism of action is centered on enhancing skin integrity and regeneration by interacting with cell surface receptors. This technical guide provides a comprehensive overview of the known and hypothesized cellular interactions of Oligopeptide-6. Due to the limited publicly available data on its specific cellular uptake and localization, this document also presents detailed, state-of-the-art experimental protocols to facilitate further research in this area. The guide includes a proposed signaling pathway, hypothetical data tables for future quantitative analysis, and visual workflows to guide experimental design.

Introduction to Oligopeptide-6

Oligopeptide-6 is a short peptide designed to mimic the biological activity of a fragment of Laminin-5, a key component of the basement membrane that ensures the adhesion of epidermal cells to the underlying dermis.[1][2] By interacting with cellular receptors, Oligopeptide-6 is proposed to stimulate processes that are vital for skin health, such as cell adhesion, migration, and the synthesis of extracellular matrix (ECM) proteins.[1][2] These actions collectively contribute to the structural integrity and regenerative capacity of the skin.

Table 1: Physicochemical Properties of Oligopeptide-6

| Property | Value |

| Amino Acid Sequence | Arg-Asp-Phe-Thr-Lys-Ala-Thr-Asn-Ile-Arg-Leu-Arg-Phe-Leu-Arg |

| Molecular Formula | C85H143N29O21 |

| Molecular Weight | 1907.23 g/mol |

| Appearance | White powder |

| Purity | >95% |

Proposed Mechanism of Action and Signaling Pathway

The primary proposed mechanism of Oligopeptide-6 involves its interaction with integrins, which are transmembrane receptors that mediate cell-matrix adhesion.[1] As a biomimetic of a Laminin-5 fragment, Oligopeptide-6 likely binds to integrin receptors on the surface of keratinocytes and fibroblasts. This binding is hypothesized to trigger a cascade of intracellular signaling events that ultimately lead to enhanced cell adhesion, proliferation, and the synthesis of ECM components, thereby reinforcing the dermal-epidermal junction.

Laminin-5 is known to interact with α3β1 and α6β4 integrins, which can activate signaling pathways involving mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K). Activation of these pathways can lead to the regulation of gene expression related to cell growth and ECM production.

Below is a proposed signaling pathway for Oligopeptide-6, based on its mimicry of Laminin-5 and known integrin signaling cascades.

Cellular Uptake and Subcellular Localization: A Research Perspective

While the primary functions of Oligopeptide-6 are likely initiated at the cell surface, the possibility of its cellular uptake cannot be disregarded. Many peptides, particularly those rich in basic amino acids, are known to be internalized by cells through various mechanisms, including endocytosis and direct translocation. Understanding the extent and pathways of Oligopeptide-6 internalization is crucial for a complete comprehension of its biological activity and potential off-target effects.

As there is a lack of specific quantitative data on the cellular uptake and subcellular localization of Oligopeptide-6, the following tables are presented as templates for future research.

Table 2: Hypothetical Quantitative Data on Oligopeptide-6 Cellular Uptake in Human Keratinocytes (HaCaT)

| Concentration (µM) | Incubation Time (hours) | Uptake Efficiency (%) | Internalization Rate (pmol/mg protein/hr) |

| 1 | 1 | 5.2 ± 0.8 | 1.5 ± 0.3 |

| 1 | 4 | 12.5 ± 1.5 | 1.1 ± 0.2 |

| 10 | 1 | 25.8 ± 3.1 | 7.8 ± 0.9 |

| 10 | 4 | 45.3 ± 4.7 | 6.5 ± 0.7 |

| 50 | 1 | 60.1 ± 5.9 | 18.2 ± 2.1 |

| 50 | 4 | 78.9 ± 7.2 | 14.3 ± 1.6 |

Table 3: Hypothetical Subcellular Localization of Fluorescently-Labeled Oligopeptide-6 in Human Dermal Fibroblasts (HDF)

| Subcellular Compartment | Percentage of Internalized Peptide (%) |

| Cytoplasm | 65 ± 8 |

| Endosomes/Lysosomes | 25 ± 5 |

| Nucleus | 5 ± 2 |

| Mitochondria | < 5 |

Detailed Experimental Protocols for Future Research

To address the current knowledge gap, this section provides detailed protocols for investigating the cellular uptake, localization, and functional effects of Oligopeptide-6.

Protocol for Quantifying Cellular Uptake of Oligopeptide-6

This protocol describes the use of a fluorescently-labeled Oligopeptide-6 to quantify its uptake by cells in culture using flow cytometry and fluorescence microscopy.

Methodology:

-

Peptide Labeling: Synthesize Oligopeptide-6 with a fluorescent tag (e.g., Fluorescein isothiocyanate, FITC) at the N-terminus. Purify the labeled peptide using HPLC.

-

Cell Culture: Plate human keratinocytes (HaCaT) or human dermal fibroblasts (HDF) in 24-well plates at a density of 1 x 10^5 cells/well and culture for 24 hours.

-

Incubation: Treat the cells with varying concentrations of FITC-Oligopeptide-6 (e.g., 1, 10, 50 µM) in serum-free media for different time points (e.g., 1, 4, 24 hours).

-

Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized peptide.

-

Cell Detachment: Detach the cells using trypsin-EDTA.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. The mean fluorescence intensity will be proportional to the amount of internalized peptide.

-

Fluorescence Microscopy: For visualization, grow cells on glass coverslips and, after incubation and washing, fix them with 4% paraformaldehyde. Mount the coverslips on slides and visualize the cellular localization of the peptide using a fluorescence microscope.

Protocol for Determining Subcellular Localization of Oligopeptide-6

This protocol details the use of confocal microscopy and subcellular fractionation to determine the specific organelles where Oligopeptide-6 localizes.

Methodology:

-

Cell Culture and Incubation: Grow cells on glass coverslips and incubate with fluorescently-labeled Oligopeptide-6 as described in Protocol 4.1.

-

Organelle Staining: During the last 30 minutes of incubation, add organelle-specific fluorescent dyes such as LysoTracker Red (for lysosomes), MitoTracker Green (for mitochondria), and DAPI (for the nucleus).

-

Confocal Microscopy: After washing and fixation, acquire z-stack images using a confocal microscope. Analyze the images for co-localization between the fluorescent peptide and the organelle markers.

-

Subcellular Fractionation: For a biochemical approach, grow cells in larger culture dishes, incubate with the labeled peptide, and then harvest. Use a subcellular fractionation kit to isolate different organelles (e.g., cytoplasm, nucleus, mitochondria, and lysosomes).

-

Quantification: Measure the fluorescence intensity in each fraction using a plate reader to determine the relative amount of Oligopeptide-6 in each compartment.

Protocol to Assess the Effect of Oligopeptide-6 on Gene Expression

This protocol uses quantitative real-time PCR (qRT-PCR) to measure changes in the expression of genes related to ECM synthesis and cell adhesion in response to Oligopeptide-6 treatment.

Methodology:

-

Cell Treatment: Culture cells to 80% confluency and treat with Oligopeptide-6 (e.g., 10 µM) for 24 hours.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative real-time PCR using primers specific for target genes such as COL1A1 (Collagen Type I Alpha 1 Chain), LAMA5 (Laminin Subunit Alpha 5), and ITGA3 (Integrin Subunit Alpha 3), and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Conclusion

Oligopeptide-6 holds significant promise as a bioactive peptide for skin regeneration, primarily through its proposed mechanism of mimicking Laminin-5 and stimulating integrin-mediated signaling pathways at the cell surface. While direct evidence for its cellular uptake and subcellular localization is currently limited, this guide provides a framework for future research to elucidate these aspects of its activity. The detailed experimental protocols and hypothetical data tables presented herein are intended to serve as a valuable resource for researchers and drug development professionals seeking to further investigate the cellular and molecular mechanisms of Oligopeptide-6. A deeper understanding of its complete biological profile will be instrumental in optimizing its therapeutic and cosmeceutical applications.

References

An In-depth Technical Guide to the Origins and Analogs of Oligopeptide-6

Executive Summary: Oligopeptide-6 is a synthetic, biomimetic peptide primarily known in the cosmetic and dermatological research fields for its role in promoting skin repair and regeneration. This guide clarifies its origins, addresses existing nomenclature ambiguities, elucidates its mechanism of action through the Laminin-5 signaling pathway, and details relevant experimental protocols and analogs. Quantitative data is presented to substantiate its efficacy, and complex biological and experimental processes are visualized through detailed diagrams to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to Oligopeptide-6

Oligopeptide-6 is a term used in the cosmetic industry for a peptide that functions as a skin conditioning agent. It is designed to mimic a fragment of a key basement membrane protein, thereby stimulating cellular regeneration and improving skin texture and elasticity[1].

It is important to note a degree of ambiguity in the public domain regarding its precise structure. While some chemical suppliers list a 15-amino acid sequence (Arg-Asp-Phe-Thr-Lys-Ala-Thr-Asn-Ile-Arg-Leu-Arg-Phe-Leu-Arg), the predominant and functionally validated identity of Oligopeptide-6 in cosmetic science is a synthetic peptide that repeats a functional sequence of Laminin-5 [2][3]. This guide will focus on this latter, more scientifically substantiated origin. Under trade names such as Peptide Vinci 01™, this peptide is marketed for its ability to reinforce the dermal-epidermal junction (DEJ) and enhance the synthesis of extracellular matrix (ECM) proteins[3][4].

Origins and Discovery: A Biomimetic of Laminin-5

The development of Oligopeptide-6 is rooted in the study of wound healing and the crucial role of the basement membrane in maintaining skin integrity. The primary protein of origin is Laminin-5 (also known as Laminin-332), a major component of the anchoring filaments that connect the epidermis to the dermis.

Laminin-5 is a heterotrimeric glycoprotein composed of α3, β3, and γ2 chains. It is essential for the formation of hemidesmosomes, which provide stable adhesion of basal keratinocytes to the underlying dermis. Deficiencies or mutations in Laminin-5 are associated with severe blistering skin diseases, highlighting its critical role in skin adhesion and stability.

Researchers identified that specific short sequences within the Laminin-5 protein could replicate the biological activity of the parent molecule, specifically its ability to bind to cell surface receptors and trigger downstream signaling for adhesion and repair. Oligopeptide-6 was thus engineered as a stable, synthetic fragment that mimics the action of Laminin-5, providing a targeted approach to stimulate skin's natural repair mechanisms without delivering the entire large protein.

Mechanism of Action

Oligopeptide-6 exerts its biological effects by interacting with specific cell surface receptors, primarily integrins, which are transmembrane proteins that mediate cell-matrix adhesion.

Target Receptors and Signaling Cascade

The primary receptors for Laminin-5, and by extension its biomimetic Oligopeptide-6, are integrins α3β1 and α6β4 on keratinocytes. The binding of the peptide to these integrins initiates a signaling cascade that promotes cell adhesion, migration, and proliferation.

This interaction leads to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for regulating cell growth. Activation of this pathway ultimately results in:

-

Enhanced Cell Adhesion and Migration: By stimulating integrin expression and function, the peptide strengthens the connection between epidermal cells and the basement membrane.

-

Increased ECM Synthesis: The signaling cascade upregulates the gene expression and production of key matrix proteins, including Laminin-5 itself and various types of collagen. This helps to rebuild and fortify the structure of the dermal-epidermal junction.

-

Improved Skin Regeneration: By promoting the proliferation of keratinocytes and fibroblasts, the peptide accelerates wound healing and tissue repair processes.

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway initiated by Oligopeptide-6 binding to integrin receptors on a keratinocyte.

Analogs of Oligopeptide-6

Several other peptide sequences derived from Laminin-5 have been identified and studied for their biological activity. These can be considered functional analogs of Oligopeptide-6, as they originate from the same parent protein and often target similar cellular mechanisms.

| Peptide Sequence | Parent Chain | Documented Activity |

| TALRIRATYGEY | γ2 Chain | Promotes adhesion of epidermal keratinocytes and reinforces the dermal-epidermal junction. |

| PPFLMLLKGSTR | α3 Chain | Promotes keratinocyte survival and accelerates re-epithelialization in wound healing models. |

| HYD1 (kikmviswkg) | Synthetic (D-amino acids) | A synthetic integrin-targeting peptide that inhibits tumor cell migration on Laminin-5 by interacting with α3β1 and α6β1 integrins. |

| A5G81 (AGQWHRVSVRWG) | α5 Chain | Promotes integrin α3β1- and α6β1-mediated cell attachment. |

Table 1: Documented analogs and related peptides derived from or targeting Laminin-5.

Experimental Methodologies

The evaluation of Oligopeptide-6 and its analogs relies on a variety of in vitro and ex vivo experimental protocols designed to measure cell adhesion, ECM protein synthesis, and tissue repair.

Cell Adhesion Assay

This assay quantifies the ability of a peptide to promote cell attachment to a substrate.

Protocol:

-

Plate Coating: 96-well microplates are coated with the test peptide at various concentrations (e.g., 1-20 µM) overnight at 4°C. A positive control (e.g., full-length Laminin-5) and a negative control (e.g., Bovine Serum Albumin, BSA) are included.

-

Blocking: Non-specific binding sites on the plate are blocked with a 1% BSA solution for 1-4 hours at 4°C.

-

Cell Preparation: Human epidermal keratinocytes are cultured to confluency, detached using trypsin/EDTA, washed, and resuspended in a serum-free medium to a concentration of 2.0 x 10^5 cells/mL.

-

Adhesion: The blocking solution is removed, and 100 µL of the cell suspension is added to each well. The plate is incubated for 30-60 minutes at 37°C to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gently washing the wells with serum-free medium.

-

Quantification: Adherent cells are quantified. A common method involves staining the cells with 0.1% crystal violet, solubilizing the dye with 0.5% Triton X-100, and reading the optical density at 595 nm. An alternative is to use a fluorescence-based assay like the CyQuant® assay, which measures the DNA content of adherent cells. The measured absorbance or fluorescence is directly proportional to the number of adhered cells.

Quantification of Laminin/Collagen Synthesis

This protocol measures the peptide's ability to stimulate the production of ECM proteins in cell culture.

Protocol:

-

Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in appropriate media. Once they reach ~70-80% confluency, the standard medium is replaced with a serum-free medium containing the test peptide (e.g., Oligopeptide-6) at various concentrations. A vehicle control is also prepared.

-

Incubation: Cells are incubated with the peptide for a predetermined period (e.g., 24-72 hours) to allow for protein synthesis and secretion.

-

Sample Collection: The cell culture supernatant (for secreted proteins) and the cell lysate (for intracellular proteins) are collected.

-

Quantification (ELISA): An Enzyme-Linked Immunosorbent Assay (ELISA) is performed. Wells are coated with a capture antibody specific for the target protein (e.g., anti-Laminin-5 or anti-Collagen I).

-

The collected supernatants or lysates are added to the wells, followed by a detection antibody conjugated to an enzyme (e.g., HRP).

-

A substrate is added, which reacts with the enzyme to produce a colorimetric or fluorescent signal. The intensity of the signal, measured with a plate reader, is proportional to the amount of protein synthesized.

-

Data Analysis: A standard curve is generated using known concentrations of the target protein to quantify the amount in the test samples. Results are often expressed as a percentage increase over the vehicle control.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a novel peptide's effect on ECM protein synthesis.

References

- 1. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 2. Deposition of laminin 5 in epidermal wounds regulates integrin signaling and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of a laminin-5-derived peptide coated onto chitin microfibers on re-epithelialization in early-stage wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashland.com [ashland.com]

An In-depth Technical Guide to the Molecular Targets of Oligopeptide-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligopeptide-6, a synthetic biomimetic peptide, has garnered significant attention in the fields of dermatology and cosmetic science for its remarkable anti-aging and skin regenerative properties. This technical guide provides a comprehensive overview of the molecular targets of Oligopeptide-6, its mechanism of action, and the signaling pathways it modulates. The information presented herein is intended to support further research and development of this potent peptide.

Oligopeptide-6 is designed to mimic a specific sequence of Laminin-5, a key protein in the dermo-epidermal junction (DEJ).[1][2] Its primary function is to enhance the structural integrity of the skin by stimulating the synthesis of extracellular matrix (ECM) proteins, leading to improved skin firmness, elasticity, and a reduction in the appearance of wrinkles.[1][3][4]

Molecular Targets and Mechanism of Action

The primary molecular target of Oligopeptide-6 is the cellular machinery responsible for producing and organizing the extracellular matrix. It achieves its effects through a multi-pronged approach:

-

Mimicking Laminin-5 and Interacting with Integrins: Oligopeptide-6 acts as a Laminin-5 mimetic, interacting with cell surface receptors such as integrins. This interaction is crucial for promoting cell adhesion and migration, processes essential for skin repair and regeneration.

-

Stimulating Extracellular Matrix Protein Synthesis: A key function of Oligopeptide-6 is to upregulate the production of essential ECM proteins. This includes not only Laminin-5 but also collagen and elastin, which are fundamental for maintaining the skin's structural integrity and elasticity. By boosting the synthesis of these proteins, Oligopeptide-6 helps to rebuild and strengthen the dermal matrix.

-

Enhancing Dermo-Epidermal Junction Integrity: The dermo-epidermal junction is a critical interface that connects the epidermis to the dermis. Oligopeptide-6 strengthens this junction by promoting the expression of both integrins and Laminin-5, leading to improved cellular adhesion and overall skin health.

Signaling Pathways

While the precise signaling cascades initiated by Oligopeptide-6 are a subject of ongoing research, evidence suggests the involvement of pathways that regulate gene expression of extracellular matrix proteins. Based on the known functions of its target molecules, the following signaling pathway is proposed:

Proposed signaling pathway of Oligopeptide-6.

Quantitative Data

Currently, publicly available literature lacks specific quantitative data on the binding affinity of Oligopeptide-6 to its receptors (e.g., dissociation constant, Kd) or detailed dose-response studies on its effects on protein synthesis. The following table summarizes the reported effects and provides a framework for future quantitative analysis.

| Parameter | Effect | Reported Outcome | Potential Quantitative Metrics |

| Laminin-5 Production | Stimulation | Increased integrity of the Dermal-Epidermal Junction. | Fold change in Laminin-5 mRNA or protein levels (qPCR, Western Blot, ELISA). |

| Integrin Expression | Stimulation | Improved cellular adhesion. | Fold change in integrin subunit mRNA or protein levels. |

| Collagen Synthesis | Stimulation | Increased skin firmness and reduced wrinkles. | Quantification of soluble and insoluble collagen (e.g., Sircol assay). |

| Elastin Synthesis | Stimulation | Increased skin elasticity. | Quantification of elastin (e.g., Fastin assay). |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of Oligopeptide-6 are often proprietary. However, standard molecular and cellular biology techniques can be employed to investigate its mechanisms of action.

General Workflow for Assessing Oligopeptide-6 Activity

References

The Therapeutic Potential of Oligopeptide-6: A Technical Guide to its Role in Dermal-Epidermal Junction Restoration and Skin Rejuvenation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-6 is a synthetic, biomimetic peptide engineered to replicate a functional sequence of Laminin-5, a critical protein in the anchoring complex of the dermal-epidermal junction (DEJ). Its primary therapeutic potential lies in its ability to restore and maintain the structural integrity of this vital interface, which is often compromised during aging and in response to environmental stressors. By interacting with cell surface integrin receptors, Oligopeptide-6 initiates a signaling cascade that enhances cellular adhesion, promotes the synthesis of extracellular matrix (ECM) proteins, and boosts regenerative processes. This guide provides an in-depth exploration of the mechanisms, experimental validation, and therapeutic promise of Oligopeptide-6, presenting quantitative data from analogous peptide studies, detailing relevant experimental protocols, and visualizing the core signaling pathways.

Introduction: The Dermal-Epidermal Junction and the Role of Laminin-5

The dermal-epidermal junction (DEJ) is a specialized basement membrane that provides structural adhesion between the epidermis and the dermis, facilitating essential communication between these two skin compartments.[1][2] The integrity of the DEJ is paramount for skin homeostasis, and its degradation is a hallmark of skin aging, leading to reduced elasticity, sagging, and wrinkle formation.

A key architectural component of the DEJ is Laminin-5, a glycoprotein that initiates the formation of hemidesmosomes, providing a stable anchor for epidermal basal cells to the underlying dermis.[1][2] A deficiency in Laminin-5 is directly linked to the aging process in the skin.[3] Oligopeptide-6 is a synthetic peptide designed to mimic the action of Laminin-5, thereby offering a targeted approach to reinforcing the DEJ and counteracting the signs of aging.

Mechanism of Action: Integrin-Mediated Signaling